Ambroxol O-glucuronide

Description

Mechanistic Principles of UDP-Glucuronosyltransferase-Mediated Conjugation

The conjugation of ambroxol (B1667023) to form Ambroxol O-glucuronide is mediated by the UDP-glucuronosyltransferase (UGT) family of enzymes. nih.govfrontiersin.org This reaction is a cornerstone of Phase II metabolism.

The fundamental mechanism is a bi-substrate reaction that requires:

An aglycone , which is the substrate molecule (e.g., ambroxol) containing a suitable functional group (a nucleophilic heteroatom like oxygen, nitrogen, or sulfur). frontiersin.orguef.fi

An activated form of glucuronic acid, uridine (B1682114) diphosphate-glucuronic acid (UDPGA) , which serves as the donor of the glucuronyl moiety. frontiersin.orgtaylorandfrancis.com

The UGT enzyme catalyzes the transfer of the glucuronic acid group from UDPGA to the aglycone. jove.comtaylorandfrancis.com This process is believed to follow a second-order nucleophilic substitution (SN2) mechanism. frontiersin.org The reaction results in the formation of a β-D-glucuronide conjugate (in this case, this compound) and the release of uridine diphosphate (B83284) (UDP). frontiersin.org UGTs are membrane-bound enzymes, primarily located in the endoplasmic reticulum of cells, especially in the liver. frontiersin.orgnih.gov

Physiological Significance of Glucuronidation in Endogenous and Exogenous Compound Disposition

Glucuronidation is a high-capacity metabolic pathway that plays a crucial defensive role in the body. uef.fi Its primary physiological significance lies in its ability to convert lipophilic compounds, which could otherwise accumulate in fatty tissues and exert prolonged or toxic effects, into hydrophilic, excretable metabolites. nih.govpnas.org

Key aspects of its significance include:

Detoxification of Xenobiotics: This is the most recognized role of glucuronidation. It is a major elimination pathway for a large percentage of pharmaceuticals, environmental toxins, and dietary substances. nih.govuef.fi By increasing water solubility, it drastically reduces the biological half-life of these compounds. wikipedia.org Ambroxol's metabolism exemplifies this, where glucuronidation is a key step in its clearance from the body. researchgate.netgladpharm.com

Metabolism of Endogenous Compounds: UGTs are also vital for maintaining homeostasis of endogenous molecules. They conjugate substances such as bilirubin (B190676) (a breakdown product of heme), steroid hormones (like estrogens), and bile acids, regulating their levels and preventing toxicity from over-accumulation. researchgate.neteur.nl

Enhanced Excretion: The addition of the glucuronic acid moiety introduces a negatively charged carboxyl group, which, along with increased polarity, makes the conjugate a substrate for specific efflux transporters in the liver and kidneys, actively promoting its removal into bile or urine. nih.gov

While generally a detoxification process, some glucuronide metabolites can be pharmacologically active. eur.nlnih.gov For instance, morphine-6-glucuronide (B1233000) is a more potent analgesic than its parent compound, morphine. eur.nl However, for most compounds like ambroxol, glucuronidation leads to inactive metabolites. mdpi.com

Classification and Structural Diversity of O-Glucuronide Conjugates

Glucuronide conjugates are classified based on the atom of the aglycone that forms the glycosidic bond with glucuronic acid. jove.com This leads to several types of glucuronides, each with distinct structural features.

| Glucuronide Type | Linkage Atom | Functional Group on Aglycone | Examples of Substrates |

| O-glucuronides | Oxygen | Hydroxyl (-OH), Carboxyl (-COOH) | Morphine, Acetaminophen, Ibuprofen (B1674241), Ambroxol jove.com |

| N-glucuronides | Nitrogen | Amine (-NH2), Amide, Sulfonamide | Aromatic amines, some antihistamines jove.com |

| S-glucuronides | Sulfur | Thiol (-SH) | Dithiocarbamates jove.com |

| C-glucuronides | Carbon | Activated Carbon | Phenylbutazone jove.com |

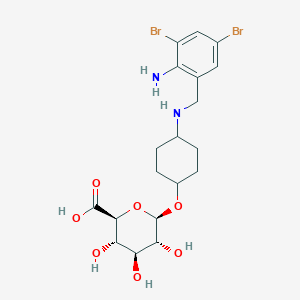

This compound falls into the most common class, the O-glucuronides. This classification indicates that the glucuronic acid moiety is attached to a hydroxyl (-OH) group present on the ambroxol molecule, specifically on the trans-4-hydroxycyclohexyl ring. nih.gove-lactancia.org

The structural diversity within O-glucuronides is vast, stemming from the immense variety of chemicals that contain hydroxyl or carboxyl groups. They can be formed from simple phenols, alcohols, and carboxylic acids found in numerous drugs and xenobiotics. wikipedia.org Acyl glucuronides, formed from carboxylic acids, are a specific subset of O-glucuronides that can sometimes be chemically reactive. wikipedia.org However, the glucuronide of ambroxol is formed at a stable hydroxyl group, resulting in a chemically stable ether linkage.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26Br2N2O7 |

|---|---|

Molecular Weight |

554.2 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H26Br2N2O7/c20-9-5-8(13(22)12(21)6-9)7-23-10-1-3-11(4-2-10)29-19-16(26)14(24)15(25)17(30-19)18(27)28/h5-6,10-11,14-17,19,23-26H,1-4,7,22H2,(H,27,28)/t10?,11?,14-,15-,16+,17-,19+/m0/s1 |

InChI Key |

SWWWCJOOFQHHAM-IOKCRUOTSA-N |

Isomeric SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Biotransformation Pathways Yielding Ambroxol O Glucuronide

Identification of Ambroxol (B1667023) O-glucuronide as a Major Phase II Metabolite of Ambroxol

Ambroxol undergoes extensive metabolism in the liver, primarily through Phase I and Phase II reactions. pillintrip.comgladpharm.com Phase I reactions involve the chemical modification of ambroxol, while Phase II reactions conjugate the parent compound or its metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. nih.govnih.gov Glucuronidation, the attachment of glucuronic acid, is a predominant Phase II pathway. pillintrip.comnih.govnih.gov

Quantitative Assessment of Ambroxol O-glucuronide Formation in Metabolic Studies

Quantitative analyses of ambroxol's metabolites have provided concrete evidence for the significance of this compound. Following oral administration of ambroxol, a substantial percentage of the dose is recovered in the urine as metabolites. gladpharm.comboehringer-ingelheim.com

Clinical studies have shown that after three days of oral use, approximately 26% of the ambroxol dose is excreted in the urine in a conjugated form. gladpharm.come-lactancia.org While this figure represents total conjugates, it underscores the importance of conjugation, primarily glucuronidation, in the clearance of ambroxol. Further detailed investigations have aimed to quantify the specific contribution of different metabolic pathways. For instance, after administration of a radiolabeled dose of ambroxol, the vast majority of the radioactivity recovered in the urine consists of metabolites, with less than 5% being the unchanged parent drug. boehringer-ingelheim.com This indicates that metabolism, including the formation of this compound, is the primary route of elimination.

Table 1: Urinary Excretion of Ambroxol and its Conjugates

| Parameter | Percentage of Dose | Source |

|---|---|---|

| Unchanged Ambroxol in Urine (after 3 days) | ~6% | gladpharm.com |

| Conjugated Ambroxol in Urine (after 3 days) | ~26% | gladpharm.come-lactancia.org |

| Total Radioactivity Recovered in Urine | ~90% | boehringer-ingelheim.com |

| Unchanged Ambroxol in Urine (as % of total radioactivity) | <5% | boehringer-ingelheim.com |

Elucidation of Precursor-Product Relationships in Ambroxol Metabolic Cascades

The formation of this compound is part of a complex metabolic cascade. The biotransformation of ambroxol begins with Phase I reactions, which create the necessary functional groups for subsequent Phase II conjugation. The primary enzyme responsible for the initial Phase I metabolism of ambroxol to dibromoanthranilic acid is CYP3A4. pillintrip.comnih.gov

The parent compound, ambroxol, possesses a hydroxyl group on its cyclohexyl ring, which serves as a direct site for glucuronidation, leading to the formation of this compound. researchgate.net This direct conjugation of the parent drug is a significant pathway.

In addition to the direct glucuronidation of ambroxol, its Phase I metabolites can also undergo this conjugation. The metabolic cascade can be summarized as follows:

Phase I Metabolism: Ambroxol is first metabolized by enzymes like CYP3A4. pillintrip.comnih.gov

Phase II Conjugation: Both the original ambroxol molecule and its Phase I metabolites are then conjugated with glucuronic acid to form their respective glucuronides. nih.gov

This two-phase process ensures the efficient detoxification and elimination of ambroxol from the body. The precursor-product relationship is clear: ambroxol acts as the direct precursor for this compound, as well as the initial substrate for Phase I metabolites that are subsequently glucuronidated.

Enzymology of Ambroxol O Glucuronide Biosynthesis

Characterization of Specific UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Ambroxol (B1667023) Glucuronidation

Glucuronidation is the primary route of hepatic biotransformation for ambroxol. centaurpharma.comresearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes located in the endoplasmic reticulum of various tissues, with the liver being the principal site. nih.govxenotech.comnih.gov These enzymes facilitate the transfer of glucuronic acid from the high-energy cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate molecule. researchgate.net

While it is established that UGTs are responsible for ambroxol glucuronidation, the specific isoforms that predominantly catalyze the formation of Ambroxol O-glucuronide are not definitively identified in publicly available scientific literature. However, based on the substrate specificities of known UGTs, educated inferences can be made. The human UGTs are categorized into families, with the UGT1A and UGT2B families being the most important for the metabolism of drugs and other foreign compounds (xenobiotics). nih.govnih.govnih.gov

Key isoforms frequently implicated in drug glucuronidation include:

UGT1A1: Primarily known for metabolizing bilirubin (B190676), it also conjugates a wide array of drugs. d-nb.info

UGT1A9: This isoform is a major UGT in the liver and kidney and is responsible for the glucuronidation of many drugs, including mycophenolic acid. drugbank.comnih.gov

UGT2B7: Recognized as one of the most significant UGTs in drug metabolism, it processes a broad range of substrates, including opioids like morphine and non-steroidal anti-inflammatory drugs (NSAIDs). eur.nlabcam.comcriver.com

Given that ambroxol contains a hydroxyl group, it is a plausible substrate for these and other related UGT isoforms that are known to conjugate phenolic and alcoholic compounds. Definitive identification would require specific studies using a panel of recombinant human UGT isoforms to screen for activity towards ambroxol.

Kinetic Parameters and Substrate Selectivity of Relevant UGTs

The efficiency and rate of an enzymatic reaction are described by its kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of the reaction.

Table 1: Illustrative Kinetic Parameters for Glucuronidation of Various Drugs by Human UGT Isoforms This table provides examples of UGT kinetics for other drugs, as specific data for this compound is not available.

| UGT Isoform | Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ (nmol/mg/min or pmol/min/mg) | Source |

| UGT1A1 | Estradiol | 17 | 0.4 nmol/mg/min | nih.gov |

| UGT2B7 | Morphine | - | - | eur.nl |

| UGT1A9 | Mycophenolic Acid | - | - | drugbank.com |

| UGT1A7 | GL-V9 | 3.25 | 31.15 pmol/min/mg | nih.gov |

| UGT1A9 | GL-V9 | 4.72 | 148.1 pmol/min/mg | nih.gov |

While direct glucuronidation kinetics for ambroxol are unavailable, studies have characterized the kinetics of its preceding Phase I metabolism. The formation of the metabolite dibromoanthranilic acid (DBAA) from ambroxol is catalyzed predominantly by the cytochrome P450 isoform CYP3A4. researchgate.netnih.gov

Table 2: Kinetic Parameters for the Formation of Ambroxol's Phase I Metabolite (DBAA) This data pertains to Phase I metabolism, not the direct formation of this compound.

| Enzyme System | Apparent Kₘ (µM) | Apparent Vₘₐₓ (pmol/min/mg protein) | Source |

| Human Liver Microsomes | 248 | 472 | researchgate.netnih.gov |

| Recombinant CYP3A4 | 287 | 1.42 (pmol/min/pmol P450) | researchgate.netnih.gov |

Investigation of Endogenous Cofactor Dynamics in Ambroxol Glucuronidation

The biosynthesis of this compound is critically dependent on the endogenous cofactor uridine diphosphate glucuronic acid (UDPGA). xenotech.comresearchgate.net UDPGA acts as the donor of the glucuronic acid moiety that is transferred to the ambroxol molecule. ontosight.ai

The process involves several key steps:

Synthesis of UDPGA: The cofactor is synthesized in the cytoplasm of the cell from UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose 6-dehydrogenase, which requires NAD+ as a coenzyme. ontosight.ai

Transport into the Endoplasmic Reticulum (ER): UGT enzymes are membrane-bound proteins with their active site located within the lumen of the ER. researchgate.netnih.gov Therefore, the polar UDPGA molecule must be transported from its site of synthesis in the cytosol across the ER membrane. This transport is an essential step and is mediated by specific nucleotide sugar transporters, such as those from the SLC35 family. nih.gov

Catalytic Reaction: Once inside the ER lumen, UDPGA binds to the UGT enzyme along with the ambroxol substrate, leading to the formation of this compound and the release of UDP. researchgate.net

The availability of UDPGA can be a rate-limiting factor for glucuronidation. xenotech.comnih.gov The dynamics of its synthesis and transport into the ER are therefore crucial for maintaining the cell's capacity to metabolize drugs like ambroxol. While these general principles apply, specific research detailing the cofactor dynamics exclusively in the context of ambroxol glucuronidation is not documented in the reviewed sources.

In Vitro Experimental Models for UGT Activity Profiling

To study the biosynthesis of glucuronides and characterize the enzymes involved, several established in vitro models are utilized. These models are essential for determining which UGT isoforms are responsible for a drug's metabolism and for calculating their kinetic parameters. criver.com

Commonly used experimental models include:

Human Liver Microsomes (HLM): These are vesicles of endoplasmic reticulum isolated from human liver tissue. HLMs contain a rich complement of drug-metabolizing enzymes, including the major UGT isoforms, making them a physiologically relevant model for studying hepatic glucuronidation. uv.esnih.gov

Recombinant Human UGTs (rUGTs): In this model, the DNA for a single human UGT isoform is expressed in a host cell line (e.g., insect cells or mammalian cell lines). nih.govresearchgate.netnih.gov This allows for the study of each enzyme in isolation, providing definitive evidence of an isoform's ability to metabolize a specific substrate and enabling precise characterization of its substrate selectivity and kinetics. nih.gov

A critical aspect of in vitro UGT assays is ensuring the cofactor UDPGA can access the enzyme's active site within the microsomal membrane. The latency of UGTs can be overcome by treating the microsomes with a pore-forming agent, such as the peptide alamethicin , which disrupts the membrane integrity without completely denaturing the enzymes. xenotech.comnih.gov This allows for the determination of maximal enzyme activity.

Advanced Analytical and Bioanalytical Characterization of Ambroxol O Glucuronide

Chromatographic Separation Techniques

Chromatographic methods are fundamental in isolating Ambroxol (B1667023) O-glucuronide from complex biological samples, paving the way for its accurate quantification and further structural analysis.

High-Performance Liquid Chromatography (HPLC) Method Development for Ambroxol O-glucuronide Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of Ambroxol and its metabolites. longdom.org Developing a robust HPLC method for this compound involves meticulous optimization of several parameters to achieve adequate separation and sensitivity.

Key considerations in HPLC method development include:

Column Selection: Reversed-phase columns, such as C18, are frequently employed due to their hydrophobicity, which allows for effective separation of Ambroxol and its metabolites from polar matrix components. longdom.orgnih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). longdom.orgnih.gov The pH of the aqueous phase is a critical parameter that influences the retention time and peak shape of the analytes. ekb.eg For instance, a mobile phase of 0.05 M potassium dihydrogen orthophosphate (pH adjusted to 7) and acetonitrile (60:40 v/v) has been successfully used for the separation of Ambroxol. latamjpharm.org

Flow Rate and Temperature: Optimizing the flow rate, generally between 0.5 and 1.5 mL/min, and maintaining a consistent column temperature are crucial for achieving reproducible results and efficient separation within a reasonable analysis time. longdom.orgekb.eg

Detection: UV detection is commonly used, with the wavelength selected based on the absorbance maxima of the analyte. nih.gov For Ambroxol, detection is often performed at wavelengths around 243 nm. nih.gov

A summary of typical HPLC parameters for the analysis of Ambroxol and related compounds is presented in the table below.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govnih.gov |

| Mobile Phase | Acetonitrile/Methanol and water/buffer mixture longdom.orgnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min longdom.orgekb.eg |

| Detection | UV at ~243 nm nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective platform for the comprehensive profiling of Ambroxol metabolites, including this compound. nih.govresearchgate.net This technique allows for the detection and quantification of metabolites at very low concentrations in complex biological matrices like plasma. nih.govresearchgate.net

Several LC-MS/MS methods have been developed for the determination of Ambroxol in human plasma. mdpi.comnih.gov These methods often involve a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by MS/MS. nih.gov The use of an internal standard is crucial for accurate quantification. nih.gov For example, a method using a Lichrospher CN column with a mobile phase of methanol and water (containing 0.1% formic acid) (70:30, v/v) has been reported for the quantification of ambroxol in human plasma. nih.gov The precursor-to-product ion transition for ambroxol in this method was m/z 378.9 → 263.8. nih.gov Another method utilized a C18 XTerra MS column and a mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) in 90% acetonitrile (pH 8.8) to detect ambroxol with the precursor ion [M+H]⁺ at m/z 379 and a product ion at m/z 264. nih.gov

Mass Spectrometry-Based Characterization

Mass spectrometry is an indispensable tool for the structural characterization of this compound, providing detailed information about its molecular weight and fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation of metabolites. By subjecting the parent ion of this compound to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" provides valuable information about the molecule's structure, including the site of glucuronidation. For instance, the loss of the glucuronic acid moiety (176 Da) is a common fragmentation pathway for glucuronide conjugates. mdpi.com The fragmentation of the aglycone portion can then be used to confirm the identity of the parent drug. For Ambroxol, a common product ion observed is at m/z 264, resulting from the cleavage of the side chain. nih.govnih.gov Differentiating between O- and N-glucuronides can be challenging but may be achieved through careful analysis of the fragmentation patterns or by using chemical derivatization techniques prior to MS analysis. nih.gov

A representative fragmentation of Ambroxol in MS/MS analysis is the transition from a precursor ion of m/z 379 to a product ion of m/z 263.8. scispace.com

High-Resolution Mass Spectrometry for Accurate Mass Determination and Elemental Composition Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule with a high degree of confidence. semanticscholar.org This capability is particularly valuable in metabolite identification, as it allows for the differentiation between compounds with the same nominal mass but different elemental formulas. By comparing the experimentally measured accurate mass of a potential metabolite with the theoretical mass calculated for a proposed structure, researchers can confirm the identity of the metabolite. This technique, often coupled with liquid chromatography, is a powerful tool for studying the biotransformation of drugs like Ambroxol. semanticscholar.org

Spectroscopic Techniques

While chromatographic and mass spectrometric methods are dominant in the analysis of this compound, spectroscopic techniques can also provide valuable structural information. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could, in theory, be used for the definitive structural elucidation of isolated metabolites. However, the application of such techniques is often limited by the low concentrations of metabolites present in biological samples and the requirement for highly purified material. UV-Vis spectrophotometry is a simpler spectroscopic technique used for the quantification of Ambroxol, often in combination with HPLC. nih.govresearchgate.net The characteristic UV absorbance of the molecule provides a basis for its detection and quantification. nih.gov

Mechanistic and Theoretical Investigations of Ambroxol O Glucuronide

In Vitro Cell-Based Models for Studying Glucuronide Disposition and Reactivity

In vitro cell-based models are indispensable tools for understanding how glucuronide metabolites like Ambroxol (B1667023) O-glucuronide are handled by the body and for assessing their potential to cause adverse reactions. nih.govuv.es These models, which include human liver microsomes, hepatocytes, and various cell lines, allow researchers to study the formation, transport, and reactivity of glucuronides in a controlled environment. helsinki.fibioagilytix.comjst.go.jpspringernature.comfrontiersin.org

Key In Vitro Models and Their Applications:

Human Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and are rich in UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. helsinki.fi They are widely used to determine the kinetic parameters of glucuronide formation and to identify the specific UGT isoforms involved in the metabolism of a drug. helsinki.fijst.go.jp

Transfected Cell Lines: Cell lines that have been genetically engineered to express specific UGT isoforms or transport proteins are valuable for dissecting the roles of individual proteins in glucuronide disposition. frontiersin.org For example, HeLa cells transfected with UGT1A9 have been used to study the formation and efflux of glucuronides. frontiersin.org

Table 1: In Vitro Models for Glucuronide Research

| Model System | Key Features | Applications in Glucuronide Research |

| Human Liver Microsomes | Rich in UGT enzymes. helsinki.fi | Determination of glucuronidation kinetics. jst.go.jp Identification of UGT isoforms. helsinki.fi |

| Primary Hepatocytes | Contain a full complement of metabolic enzymes and transporters. uv.esbioagilytix.com | Overall drug disposition studies. bioagilytix.com Investigation of uptake, metabolism, and efflux. |

| Transfected Cell Lines | Express specific UGTs or transporters. frontiersin.org | Elucidation of the role of individual proteins. frontiersin.org |

Molecular Interactions of O-Glucuronides with Biological Macromolecules

Once formed, Ambroxol O-glucuronide can interact with various biological macromolecules, which can influence its distribution, elimination, and potential for toxicity. These interactions primarily involve transport proteins and, to a lesser extent, plasma proteins.

Interaction with Transport Proteins:

Glucuronide conjugates are often substrates for efflux transporters, which actively pump them out of cells. frontiersin.orgnih.gov Key transporters involved in the disposition of glucuronides include the multidrug resistance-associated proteins (MRPs) and organic anion-transporting polypeptides (OATPs). For instance, MRP4 has been shown to be responsible for the efflux of mycophenolic acid β-d glucuronide from hepatocytes into the blood. nih.gov The interaction of quercetin (B1663063) glucuronides with the transporter ABCC2 (MRP2) has also been studied, revealing that the position of the glucuronide group can affect the strength of the interaction. researchgate.net

Interaction with Plasma Proteins:

Some glucuronides can bind to plasma proteins, such as human serum albumin (HSA). jst.go.jpnih.gov This binding is generally reversible and can affect the pharmacokinetic profile of the metabolite. For example, the binding of ibuprofen (B1674241) and ibufenac (B14817) acyl glucuronides to HSA has been investigated, with ibufenac glucuronide showing a higher degree of covalent binding. nih.gov The covalent binding of reactive acyl glucuronides to proteins is a potential mechanism of toxicity. jst.go.jpnih.govacs.org

Computational Chemistry and Molecular Modeling Approaches

Computational methods are increasingly being used to complement experimental studies of glucuronide metabolism and reactivity. researchgate.netresearchgate.net These approaches provide valuable insights into the molecular details of these processes.

Quantum chemical calculations, such as density functional theory (DFT), can be used to investigate the electronic structure and reactivity of molecules. mdpi.comacs.orgnih.govwayne.edu These methods have been applied to study the mechanism of glycosidic bond cleavage, which is relevant to the stability and potential reactivity of glucuronides. mdpi.comacs.orgnih.govwayne.eduacs.org For example, quantum chemical studies have been used to explore the photoinduced breaking of the glycosidic bond in thymine (B56734) nucleotide and the mechanism of N-glycoside bond cleavage by DNA glycosylases. mdpi.comacs.orgacs.org Such calculations can help to predict the stability of the O-glucuronide bond in this compound and its susceptibility to cleavage.

Molecular dynamics (MD) simulations and ligand-protein docking are powerful tools for studying the interactions between small molecules and proteins. nih.govnih.govbohrium.combiomedpharmajournal.orgmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor. biomedpharmajournal.org It has been used to study the binding of glucuronides to transport proteins and enzymes. nih.govnih.govmdpi.com For example, docking studies have helped to rationalize the binding of mycophenolic acid β-d glucuronide to the MRP4 transporter. nih.gov

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the interactions between a ligand and a protein over time. nih.govbohrium.commdpi.com They can be used to assess the stability of ligand-protein complexes and to identify key residues involved in the interaction. bohrium.commdpi.com

Table 2: Computational Approaches in Glucuronide Research

| Computational Method | Application | Insights Gained |

| Quantum Chemical Calculations | Probing reaction mechanisms. mdpi.comacs.orgnih.govwayne.eduacs.org | Understanding of glycosidic bond stability and reactivity. mdpi.comacs.orgnih.govwayne.eduacs.org |

| Molecular Docking | Predicting ligand-protein binding modes. nih.govnih.govbiomedpharmajournal.orgmdpi.com | Identification of key interactions between glucuronides and proteins. nih.govnih.govmdpi.com |

| Molecular Dynamics Simulations | Studying the dynamics of ligand-protein complexes. nih.govbohrium.commdpi.com | Assessment of complex stability and conformational changes. bohrium.commdpi.com |

Investigation of Glucuronide Stability and Potential for Hydrolytic Reversibility

The stability of the O-glucuronide bond is a critical factor in determining the fate of this compound in the body. Glucuronides can be subject to both chemical and enzymatic hydrolysis, which can lead to the release of the parent drug. bioagilytix.comresearchgate.netresearchgate.net

Chemical Stability:

The stability of O-glucuronides is influenced by factors such as pH and the chemical structure of the aglycone. nih.govresearchgate.net Acyl glucuronides, in particular, are known to be unstable at physiological pH and can undergo intramolecular rearrangement (acyl migration) to form more stable isomers. nih.govjst.go.jpresearchgate.net While this compound is not an acyl glucuronide, its stability under different pH conditions is still an important consideration.

Enzymatic Hydrolysis:

Table 3: Factors Affecting Glucuronide Stability

| Factor | Description | Relevance to this compound |

| pH | The acidity or alkalinity of the environment can affect the rate of chemical hydrolysis. nih.govresearchgate.net | The stability of the O-glucuronide bond under physiological pH conditions is important for its disposition. |

| β-glucuronidase | Enzymes that catalyze the cleavage of the glucuronide bond. bohrium.com | Susceptibility to enzymatic hydrolysis can lead to the release of ambroxol and potential enterohepatic circulation. |

| Chemical Structure | The structure of the aglycone can influence the stability of the glucuronide. nih.gov | The specific chemical properties of ambroxol will affect the stability of its glucuronide conjugate. |

Broader Academic Perspectives and Future Research Directions

Comparative Analysis of Ambroxol (B1667023) O-glucuronide Metabolism across Species

The metabolism of xenobiotics, including pharmaceuticals like ambroxol, can exhibit significant variation across different species. These differences are primarily due to variations in the expression and activity of drug-metabolizing enzymes. Understanding these species-specific metabolic profiles is crucial for the extrapolation of preclinical safety and efficacy data to humans.

Ambroxol undergoes both Phase I and Phase II metabolic reactions. Phase II reactions involve the conjugation of the parent drug or its metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. Glucuronidation, the conjugation with glucuronic acid, is a major Phase II pathway for ambroxol, leading to the formation of Ambroxol O-glucuronide.

A comparative study on the pharmacokinetics and biotransformation of ambroxol has been conducted in rats, rabbits, dogs, and humans. nih.gov The routes of biotransformation are generally similar across these four species, with ambroxol being metabolized by Phase I reactions to products like dibromoanthranilic acid. However, significant species differences are observed in the extent of Phase II conjugation reactions. nih.gov Phase II reactions involving the parent ambroxol molecule and its metabolites are predominantly observed in humans and rabbits. nih.gov In contrast, these conjugation pathways, including the formation of this compound, are less prominent in rats and dogs. nih.gov

The following table summarizes the qualitative observations of this compound formation across different species based on available research. It is important to note that detailed quantitative data on the extent of this compound formation across all species is not extensively documented in publicly available literature.

| Species | Observed Extent of Glucuronidation | Primary Excretion Route of Radioactivity |

|---|---|---|

| Human | Major pathway | Almost completely in urine |

| Rabbit | Major pathway | Almost completely in urine |

| Rat | Minor pathway | Urine and biliary excretion |

| Dog | Minor pathway | Urine and biliary excretion |

These species-specific differences in glucuronidation can have significant implications for the pharmacokinetic profile of ambroxol, including its half-life and clearance. The more extensive glucuronidation in humans and rabbits contributes to the efficient elimination of the drug primarily through the kidneys. nih.gov The observation of biliary excretion in rats and dogs suggests that a greater proportion of ambroxol and its metabolites are eliminated via the feces in these species. nih.gov

Methodological Advancements in Glucuronide Research and Discovery

The study of glucuronide metabolites has been significantly advanced by the development of sophisticated analytical techniques. Historically, the analysis of glucuronides often involved indirect methods, such as chemical or enzymatic hydrolysis to release the parent aglycone, which was then measured. However, these methods can be prone to inaccuracies due to incomplete hydrolysis or degradation of the analyte.

Modern approaches focus on the direct analysis of intact glucuronide conjugates, providing more accurate and detailed information. Key methodological advancements include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the cornerstone for the detection, identification, and quantification of glucuronides in biological matrices. The combination of the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry allows for the precise measurement of glucuronide conjugates, even at low concentrations.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in the confident identification of metabolites and the elucidation of their elemental composition. This is particularly useful in distinguishing between isomeric glucuronides.

Enzymatic Hydrolysis with β-Glucuronidases: The use of β-glucuronidases remains a valuable tool, particularly for confirming the presence of a glucuronide conjugate. These enzymes specifically cleave the glucuronic acid moiety from the parent molecule. β-glucuronidases are routinely used to hydrolyze glucuronides in biological fluids like urine and plasma before analysis by various methods, including immunoassays and chromatography.

Chemical Derivatization Techniques: Novel chemical derivatization strategies coupled with LC-HRMS have been developed to differentiate between different types of glucuronides, such as acyl-, O-, and N-glucuronides. This approach involves specific chemical reactions that target the functional groups on the glucuronide, resulting in predictable mass shifts that can be detected by mass spectrometry.

These advancements have enabled more comprehensive profiling of drug metabolism, including the identification of minor metabolites and a better understanding of the kinetics of glucuronide formation and elimination.

Emerging Paradigms in Xenobiotic Metabolism and Conjugation Pathways

The classical view of xenobiotic metabolism divides the process into Phase I (functionalization) and Phase II (conjugation) reactions. While this framework remains fundamental, ongoing research is revealing a more complex and interconnected network of metabolic pathways.

Emerging paradigms in this field include:

Interplay between Phase I and Phase II Enzymes: The traditional sequential view of Phase I followed by Phase II is being replaced by a more integrated model. In some cases, a xenobiotic may directly undergo Phase II conjugation without prior Phase I modification. Furthermore, the activities of Phase I and Phase II enzymes can be coordinately regulated, allowing for an efficient and adaptable response to xenobiotic exposure.

Pharmacogenomics of UGTs: There is a growing understanding of how genetic variations (polymorphisms) in UGT genes can lead to significant inter-individual differences in drug metabolism. These genetic differences can affect the efficacy and toxicity of drugs that are primarily cleared by glucuronidation.

These evolving concepts highlight the dynamic and multifaceted nature of xenobiotic metabolism and provide a more comprehensive framework for understanding the fate of drugs like ambroxol in the body.

Unanswered Questions and Prospective Research Avenues for this compound

Despite decades of clinical use of ambroxol, several questions regarding its metabolism, particularly the role of its O-glucuronide metabolite, remain to be fully elucidated. Future research in this area could provide valuable insights into optimizing its therapeutic use and exploring new clinical applications.

Key unanswered questions and potential research directions include:

Pharmacological Activity of this compound: A significant gap in the current knowledge is the lack of information on the pharmacological activity of this compound. While many glucuronide metabolites are inactive and primarily serve as elimination products, some have been shown to possess pharmacological activity, occasionally even greater than the parent compound. Investigating whether this compound has any secretolytic, anti-inflammatory, or other pharmacological effects would be a valuable area of research.

Specific UGT Isoforms Involved: The specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of this compound in humans have not been definitively identified. Characterizing the contribution of different UGTs (e.g., UGT1A and UGT2B families) would allow for a better prediction of potential drug-drug interactions and an understanding of inter-individual variability in ambroxol metabolism.

Impact of Genetic Polymorphisms: Research into the influence of genetic polymorphisms in the identified UGT isoforms on the pharmacokinetics of ambroxol could lead to personalized medicine approaches. Individuals with certain genetic variants may metabolize ambroxol more slowly or rapidly, potentially affecting its efficacy and safety profile.

Role in Neuroprotective Effects: Recent research has explored the potential neuroprotective effects of ambroxol, particularly in the context of neurodegenerative diseases like Parkinson's disease. nih.gov An important unanswered question is the extent to which ambroxol and its metabolites, including this compound, can cross the blood-brain barrier. Understanding the central nervous system disposition of these compounds is crucial for evaluating their potential therapeutic role in neurological disorders.

Quantitative Species Comparison: While qualitative differences in ambroxol glucuronidation across species are known, detailed quantitative studies are lacking. Such studies would be beneficial for improving the accuracy of preclinical to clinical extrapolation and for refining the use of animal models in ambroxol research.

Addressing these unanswered questions will not only enhance our fundamental understanding of ambroxol's metabolism but also has the potential to open up new therapeutic avenues and improve the clinical use of this well-established medication.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Ambroxol O-glucuronide in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 248 nm is widely used for Ambroxol-related compounds, optimized based on the UV spectrum of ambroxol HCl . For glucuronide-specific quantification, tandem mass spectrometry (LC-MS/MS) coupled with enzymatic hydrolysis (using β-glucuronidase) can differentiate free ambroxol from its glucuronidated forms. Certified reference materials (e.g., ambroxol hydrochloride secondary standards) ensure method validation and accuracy .

Q. Which enzymes are primarily responsible for the glucuronidation of ambroxol, and how can their activity be assessed in vitro?

- Methodology : UDP-glucuronosyltransferases (UGTs), particularly UGT1A and UGT2B isoforms, mediate ambroxol O-glucuronidation. In vitro assays using human liver microsomes (HLMs) or recombinant UGT enzymes, combined with UDPGA (cofactor), can identify specific isoforms. Kinetic parameters (Km, Vmax) are determined via substrate concentration curves, while inhibition studies (e.g., using bilirubin or flavonoids) confirm isoform specificity .

Q. How is this compound synthesized for use as a reference standard?

- Methodology : Radiolabeled (e.g., carbon-14) or stable isotope-labeled (e.g., deuterium) ambroxol is synthesized via regioselective glucuronidation using UGT enzymes or chemical conjugation. The product is purified via column chromatography and characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Unlabeled O-glucuronide standards are validated against pharmacopeial guidelines for purity (>98%) .

Advanced Research Questions

Q. How can contradictory data on the metabolic fate of ambroxol (e.g., competing oxidation vs. glucuronidation pathways) be resolved?

- Methodology : Competing pathways are assessed using enzyme-specific inhibitors (e.g., ketoconazole for CYP450-mediated oxidation) in HLMs. Fraction metabolized (fm) calculations and physiologically based pharmacokinetic (PBPK) modeling quantify pathway contributions. Interspecies differences (e.g., rodent vs. human UGT/CYP expression) are addressed via cross-species microsomal studies .

Q. What evidence supports the therapeutic potential of this compound in lysosomal storage disorders (e.g., Gaucher disease)?

- Methodology : Ambroxol enhances β-glucocerebrosidase (GCase) activity via chaperone effects, but its glucuronide’s role requires evaluation. In vitro models (e.g., patient-derived fibroblasts with GBA mutations) treated with this compound assess lysosomal enzyme activity (fluorometric assays) and substrate reduction (LC-MS lipidomics). Comparative studies with parent ambroxol isolate metabolite-specific effects .

Q. What challenges arise in pharmacokinetic modeling of this compound due to enterohepatic recirculation?

- Methodology : Bile-duct cannulated animal models or in situ intestinal perfusion studies track glucuronide reabsorption. Stable isotope-labeled tracers differentiate systemic vs. portal circulation exposure. Population PK models incorporating genetic polymorphisms (e.g., UGT1A1*28) account for interpatient variability in glucuronidation efficiency .

Q. Does this compound exhibit off-target effects on non-lysosomal enzymes (e.g., β-hexosaminidase)?

- Methodology : Broad-spectrum enzyme activity profiling (e.g., β-hexosaminidase, α-galactosidase) in Ambroxol-treated cell lysates or tissues identifies off-target effects. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) maps structural interactions between the glucuronide and non-target enzymes, while CRISPR-edited cell lines (e.g., GCase knockout) isolate secondary pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.